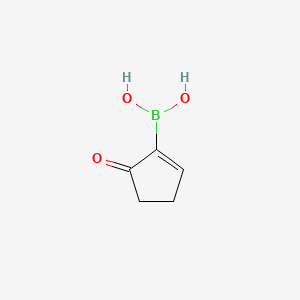
(5-Oxocyclopent-1-en-1-yl)boronic acid
Descripción general
Descripción
“(5-Oxocyclopent-1-en-1-yl)boronic acid” is an organoboron compound . It has the molecular formula C5H7BO3 and a molecular weight of 125.92 g/mol . The IUPAC name for this compound is (5-oxocyclopenten-1-yl)boronic acid .
Molecular Structure Analysis
The molecular structure of “(5-Oxocyclopent-1-en-1-yl)boronic acid” includes a five-membered cyclopentene ring with a boronic acid group attached . The exact mass of the compound is 126.0488242 g/mol .Physical And Chemical Properties Analysis
“(5-Oxocyclopent-1-en-1-yl)boronic acid” has a topological polar surface area of 57.5 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
(5-Oxocyclopent-1-en-1-yl)boronic acid plays a significant role in the development of fluorescent chemosensors. The interaction of boronic acid with cis-1,2-diols forms cyclic structures, which are useful in sensing biological substances like carbohydrates, dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This contributes to disease prevention, diagnosis, and treatment through the detection of biologically active substances (Huang et al., 2012).
Boronic Acid Catalysis
Boronic acids, including derivatives like (5-Oxocyclopent-1-en-1-yl)boronic acid, are versatile in organic chemistry and play a role in catalysis. One example is the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, which is pivotal for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications
Boronic acids have diverse applications in sensing, both in homogeneous assays and heterogeneous detection. They have been utilized in biological labeling, protein manipulation, separation, and the development of therapeutics, leveraging their interaction with diols (Lacina et al., 2014).
Reversible Covalent Bonding
The ability of boronic acids to form reversible covalent bonds with diols is key to their utility in creating sensors and separation systems. These interactions allow for the construction of dynamic molecular assemblies, crucial in the development of self-organizing systems like macrocycles and polymers (Bull et al., 2013).
Antibacterial and Antioxidant Properties
Certain derivatives of boronic acids, like (5-Oxocyclopent-1-en-1-yl)boronic acid, have been synthesized and evaluated for their antibacterial and antioxidant activities. These properties are significant for the development of new therapeutics and healthcare products (Dhanapal et al., 2013).
Biomedical Applications
Boronic acid polymers, potentially including (5-Oxocyclopent-1-en-1-yl)boronic acid, have been used in various biomedical applications like HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them valuable in the creation of new biomaterials (Cambre & Sumerlin, 2011).
Bioconjugation and Sensing
The discovery of boron-assisted oxime formation has opened up applications in bioconjugation and sensing. The dynamic coordination chemistry of boronic acids aids elementary steps in oxime condensation, relevant in chemical biology for carbohydrate recognition or peroxide probing (Schmidt et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(5-oxocyclopenten-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUMNFZUFSWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657412 | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxocyclopent-1-en-1-yl)boronic acid | |
CAS RN |
871329-71-4 | |
| Record name | B-(5-Oxo-1-cyclopenten-1-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxocyclopent-1-ene-1-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
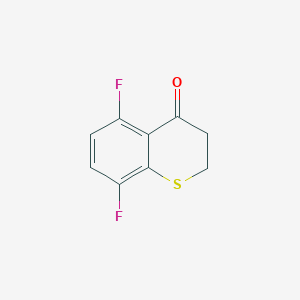
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
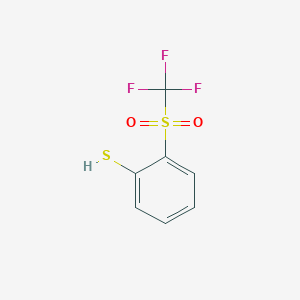
amine](/img/structure/B1418591.png)
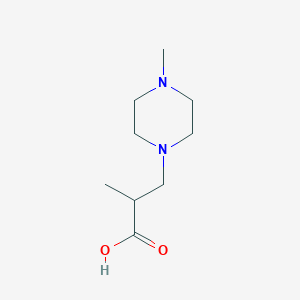
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
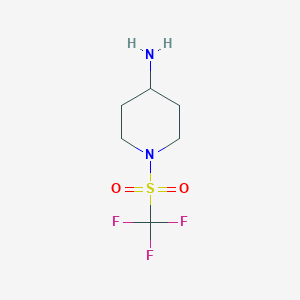
![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)


![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)